Cholylsarcosine
Overview
Description
Cholylsarcosine is a synthetic N-acyl conjugate of cholic acid with sarcosine (N-methylglycine). It has been examined for its suitability as a bile acid replacement agent for conditions of bile acid deficiency in the small intestine, which causes fat malabsorption .
Synthesis Analysis
Cholylsarcosine is an analog of the endogenous bile acid conjugate cholylglycine. It has been hypothesized that the 11C-labeled form, [N-methyl-11C]cholylsarcosine, would be a suitable PET tracer for quantification of hepatic excretory function .Molecular Structure Analysis
The molecular formula of Cholylsarcosine is C27H45NO6. It has an average mass of 479.649 Da and a mono-isotopic mass of 479.324677 Da .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Cholylsarcosine .Physical And Chemical Properties Analysis
Cholylsarcosine exists in dilute aqueous solution as an almost equimolar mixture of two geometric isomers–cis and trans (around the amide bond). The critical micellization concentration is 11 mmol/liter. By nonaqueous titrimetry, the pKa’ of cholylsarcosine is 3.7. It is poorly soluble below pH 3.7, but highly soluble above pH 4 . It has a density of 1.2±0.1 g/cm3, boiling point of 660.9±55.0 °C at 760 mmHg, and a flash point of 353.5±31.5 °C .Scientific Research Applications
Metabolism and Biliary Secretion
- Cholylsarcosine's Metabolism : A study conducted by Schmassmann et al. (1993) found that cholylsarcosine is rapidly lost from the enterohepatic circulation, not metabolized by hepatic or bacterial enzymes, and has a choleretic activity similar to cholyltaurine. It induced more phospholipid and cholesterol secretion than cholyltaurine in most subjects (Schmassmann et al., 1993).
Physicochemical and Physiological Properties
- As a Bile Acid Replacement : Lillienau et al. (1992) explored cholylsarcosine's suitability as a bile acid replacement for conditions causing fat malabsorption in the small intestine. The compound was found to be similar to cholylglycine in promoting lipolysis and solubilizing digestive products of triglyceride (Lillienau et al., 1992).
Positron Emission Tomography (PET) Applications
- 11C-Cholylsarcosine PET : Ørntoft et al. (2017) presented 11C-cholylsarcosine as a novel molecular imaging technique for quantitative assessment of hepatic secretion of conjugated bile acids, showing potential for clinical and scientific applications in the study of healthy subjects and patients with cholestasis (Ørntoft et al., 2017).
Treatment of Fat Malabsorption
- Improving Dietary Fat Absorption : Longmire-Cook et al. (1992) assessed cholylsarcosine's efficacy in improving fat absorption in a canine model of severe bile acid malabsorption. It significantly increased fat absorption but had a modest effect on bile acid concentration in the duodenum (Longmire-Cook et al., 1992).
Use in Short Bowel Syndrome (SBS)
- Microgranules for SBS Treatment : Fürst et al. (2005) developed microgranule dosage forms of cholylsarcosine for treating SBS, indicating that it is promising for treating intraluminal bile salt deficiency in patients with SBS (Fürst et al., 2005).
- Efficacy in SBS Patients with a Residual Colon : Kapral et al. (2004) found that cholylsarcosine effectively enhanced fat absorption and improved the nutritional status in SBS patients with a residual colon, distinguishing it from natural conjugated bile acids (Kapral et al., 2004).
Peptide Absorption Enhancement
- Intestinal Absorption of Peptides : Michael et al. (2000) demonstrated cholylsarcosine's potential to enhance intestinal absorption of peptides, suggesting its use as an alternative absorption enhancer compared to conventional bile acids (Michael et al., 2000).
Other Research Areas
- Cholylsarcosine in Rodents : Schmassmann et al. (1990) studied cholylsarcosine's effect in rodents, finding that it was absorbed from the ileum, underwent little biotransformation, and was nontoxic (Schmassmann et al., 1990).
- Cholylsarcosine's Regulatory and Secretory Properties : Heuman et al. (1992) compared cholylsarcosine with natural conjugates of cholic acid, finding similar effects on hepatic cholesterol and bile acid synthesis and biliary lipid secretion (Heuman et al., 1992).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMEMPJCIGHMB-ZNLOGFMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93790-70-6 | |
Record name | Cholylsarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHOLYLSARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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